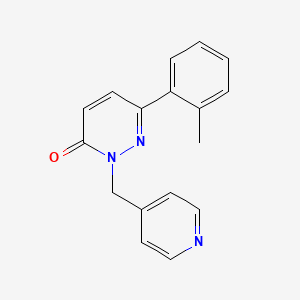
2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with pyridinyl and tolyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one typically involves the condensation of appropriate pyridine and tolyl derivatives with a hydrazine precursor. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and tolyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazinone derivatives.
科学研究应用
Pharmacological Properties
The compound exhibits a range of pharmacological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of pyridazinone derivatives, including 2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one, as effective agents against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the proliferation of gastric cancer cells through mechanisms involving tyrosine kinase inhibition .
- Anti-inflammatory Effects : The compound's structural features suggest it may interact with inflammatory pathways, potentially serving as an anti-inflammatory agent. Research indicates that similar pyridazinone derivatives have been evaluated for their capacity to reduce inflammation markers in vitro .
Case Studies and Research Findings
A number of case studies provide insight into the efficacy of this compound:
作用机制
The mechanism of action of 2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
相似化合物的比较
Similar Compounds
- 2-(pyridin-3-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one
- 2-(pyridin-4-ylmethyl)-6-(m-tolyl)pyridazin-3(2H)-one
- 2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one
Uniqueness
2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
生物活性
2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one, a heterocyclic compound with a pyridazinone core, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of pyridine and tolyl derivatives with hydrazine precursors. Common solvents for this reaction include ethanol and acetonitrile, often requiring heating to enhance yield and purity. The compound has a molecular weight of 277.32 g/mol and is identified by the CAS number 922959-64-6 .
Anticancer Properties
Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anticancer activity. For example, studies have shown that related compounds act as inhibitors of the c-Met enzyme, which is implicated in various cancers. These compounds demonstrated potent anti-proliferative effects against human gastric cancer cell lines (Hs746T) and were effective in inhibiting tyrosine kinase activity .
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial growth, although specific data on its effectiveness against various pathogens are still emerging. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyridazine ring can enhance antimicrobial efficacy .
The biological effects of this compound are believed to arise from its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The inhibition of c-Met leads to reduced cell proliferation and migration in cancer cells, while potential antimicrobial mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Research Findings and Case Studies
Several studies have highlighted the biological activities of related compounds:
属性
IUPAC Name |
6-(2-methylphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13-4-2-3-5-15(13)16-6-7-17(21)20(19-16)12-14-8-10-18-11-9-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTANIUZZIUCJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













